For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Oxetanemethanol: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-Oxetanemethanol, a versatile building block in medicinal chemistry and material science. The unique structural features of the oxetane (B1205548) ring impart desirable physicochemical properties, making it a valuable component in the design of novel therapeutics and advanced polymers.
Chemical Properties and Structure
3-Oxetanemethanol, also known as (oxetan-3-yl)methanol or 3-(hydroxymethyl)oxetane, is a colorless liquid at room temperature.[1] Its structure features a four-membered oxetane ring with a hydroxymethyl substituent at the 3-position. This strained cyclic ether motif is key to its utility, influencing properties such as polarity, solubility, and metabolic stability when incorporated into larger molecules.[2][3]
Quantitative Chemical Data
The following table summarizes the key chemical and physical properties of 3-Oxetanemethanol.
| Property | Value | Source |
| IUPAC Name | (Oxetan-3-yl)methanol | |
| Synonyms | 3-(Hydroxymethyl)oxetane, 3-Oxetanylmethanol | [1] |
| CAS Number | 6246-06-6 | [1] |
| Molecular Formula | C₄H₈O₂ | [1] |
| Molecular Weight | 88.11 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.092 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.450 | [1] |
| Flash Point | 106.6 °C (223.9 °F) | |
| SMILES String | OCC1COC1 | |
| InChI | 1S/C4H8O2/c5-1-4-2-6-3-4/h4-5H,1-3H2 | |
| InChI Key | SWYHWLFHDVMLHO-UHFFFAOYSA-N |
Structural Visualization
The chemical structure of 3-Oxetanemethanol is depicted below.
Caption: Chemical structure of 3-Oxetanemethanol.
Experimental Protocols
While specific experimental protocols for the synthesis of 3-Oxetanemethanol are not extensively detailed in the provided search results, a general synthetic approach can be inferred from the synthesis of similar compounds, such as 3-ethyl-3-oxetanemethanol. A plausible method involves the intramolecular cyclization of a diol precursor.
A representative synthesis for a related compound, 3-ethyl-3-oxetanemethanol, involves the reaction of trimethylolpropane (B17298) with diethyl carbonate in the presence of a base like potassium hydroxide, followed by heating to induce cyclization.[4][5]
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of oxetane derivatives.
Caption: Generalized synthesis and purification workflow.
Applications in Drug Discovery and Material Science
The oxetane motif has gained significant attention in drug discovery as a means to improve the physicochemical properties of lead compounds.[2][3]
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Pharmaceutical Development : 3-Oxetanemethanol serves as a versatile building block in the synthesis of pharmaceuticals.[1] The incorporation of the oxetane ring can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[3] It can act as a surrogate for gem-dimethyl or carbonyl groups, offering a more polar and three-dimensional structure.[2][3] This can lead to better target engagement and pharmacokinetic profiles.[1][2]
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Polymer Chemistry : In material science, 3-Oxetanemethanol is used in the formulation of specialty polymers.[1][6] Its ability to undergo ring-opening polymerization allows for the creation of polymers with enhanced properties such as flexibility, chemical resistance, and thermal stability, making it valuable in the production of coatings and adhesives.[1][7]
Safety and Handling
3-Oxetanemethanol is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]
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Personal Protective Equipment : When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8][9]
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Handling : Use only in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][10] Do not eat, drink, or smoke when using this product.[8][9]
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Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[10] For maintaining product quality, refrigeration and protection from light are recommended.[9]
-
First Aid : In case of contact with skin, wash off immediately with plenty of water.[10] If in eyes, rinse cautiously with water for several minutes.[8][10] If swallowed, rinse the mouth and call a poison center or doctor if you feel unwell.[8][10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Ethyl-3-oxetanemethanol synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Ethyl-3-oxetanemethanol | 3047-32-3 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.be [fishersci.be]
- 10. fishersci.com [fishersci.com]



